molecular formula C12H16O3 B2719488 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1225532-71-7

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B2719488
CAS No.: 1225532-71-7
M. Wt: 208.257
InChI Key: GZLHHYQMKWFNLI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with a molecular formula of C12H16O3 This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methoxybenzene with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenyl-2,2-dimethylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-Hydroxyphenyl-2,2-dimethylpropanoic acid.

    Reduction: 3-(3-Methoxyphenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid moiety can form ionic bonds with basic amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: Similar structure but lacks the dimethylpropanoic acid moiety.

    3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a dimethylpropanoic acid group.

    3-Methoxybenzoic acid: Contains a benzoic acid moiety instead of a propanoic acid derivative.

Uniqueness

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both a methoxyphenyl group and a dimethylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLHHYQMKWFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude ethyl-3-(3-methoxyphenyl)-2,2-dimethylpropanoate (1.00 g, 4.23 mmol) was taken up in a solution of ethanol (50 mL) and sodium hydroxide (2 N, 10 mL). The reaction mixture was refluxed overnight and then concentrated under vacuum. The concentrated aqueous solution was acidified with hydrochloric acid (2 N) to pH 3-4 and extracted with ethyl acetate. The combined organic fractions were dried over sodium sulfate and evaporated to yield 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid (600 mg) as a brown oil, which was used directly in the next step. MS m/z: 207 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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